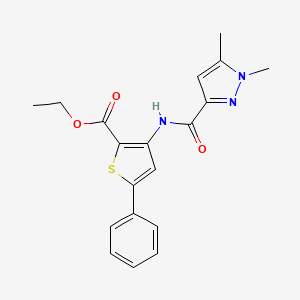![molecular formula C21H21NO2S B6501746 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396799-17-9](/img/structure/B6501746.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide, otherwise known as N-BPT, is a thiophene-based compound which has been used in a variety of scientific research applications. It is a derivative of acetamide, an organic compound with a wide range of applications. N-BPT is known for its ability to modulate the activity of enzymes, receptors, and transporters. It is also known for its ability to interact with proteins, DNA, and other biomolecules.
Applications De Recherche Scientifique
N-BPT has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and DNA-protein interactions. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins. Additionally, N-BPT has been used to study the effects of hormones on cell growth and development.
Mécanisme D'action
N-BPT acts by modulating the activity of enzymes, receptors, and transporters. It interacts with proteins, DNA, and other biomolecules, and is known to affect the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT can modulate the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
N-BPT has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT has been shown to affect the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds. Furthermore, N-BPT has been shown to interact with proteins, DNA, and other biomolecules, which can affect the activity of enzymes, receptors, and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
N-BPT has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively pure. Additionally, N-BPT is relatively stable, making it suitable for long-term laboratory studies. Furthermore, N-BPT is relatively non-toxic, making it suitable for use in laboratory studies involving animals.
However, there are some limitations to using N-BPT in laboratory experiments. It is difficult to obtain in large quantities, making it unsuitable for large-scale studies. Additionally, N-BPT is relatively expensive, making it less cost-effective for laboratory experiments.
Orientations Futures
There are several potential future directions for research involving N-BPT. One potential direction is to further explore its ability to modulate the activity of enzymes, receptors, and transporters. Additionally, further research could be done to explore its ability to interact with proteins, DNA, and other biomolecules. Another potential direction is to explore its potential applications in drug design and development. Additionally, further research could be done to explore its potential applications in the treatment of diseases. Finally, further research could be done to explore its potential applications in environmental toxicology.
Méthodes De Synthèse
N-BPT can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis involves the reaction of acetamide with 4-bromo-2-chloro-1,1'-biphenyl in the presence of sodium hydroxide, followed by the addition of thiophene-2-yl acetate. This reaction yields N-BPT in a relatively pure form.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPEIQQMCZYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6501680.png)
![3-[(pyridin-2-yl)methyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6501685.png)
![5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B6501694.png)
![1-[(2-chlorophenyl)methyl]-3-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6501695.png)
![4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B6501700.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6501717.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea](/img/structure/B6501720.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6501732.png)
![5-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B6501737.png)

![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B6501749.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501751.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6501755.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide](/img/structure/B6501759.png)